Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Catalog No.
S15871172
CAS No.
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutan...

Product Name

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

IUPAC Name

ethyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-5-13-8(11)9(14-10,6-12-4)7(2)3/h7H,5-6,10H2,1-4H3

InChI Key

NAPYZAZNKOOHQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC)(C(C)C)ON

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a chemical compound characterized by its unique structure, which includes an aminooxy group and a methoxymethyl substituent. This compound is classified under the category of aminooxy compounds, which are known for their ability to form covalent bonds with carbonyl-containing molecules, thus playing a significant role in various chemical and biological processes.

The molecular formula of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is C10_{10}H19_{19}N1_{1}O4_{4}, and it possesses a molecular weight of approximately 201.26 g/mol. The presence of both the aminooxy and methoxymethyl groups contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Formation of Aldehyde/Carbonyl Derivatives: The aminooxy group can react with aldehydes or ketones to form oximes, which are valuable intermediates in organic synthesis.
  • Esterification Reactions: The ethyl ester group can undergo hydrolysis in the presence of acids or bases, yielding the corresponding acid and ethanol.
  • Nucleophilic Substitution: The methoxymethyl group can be involved in nucleophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate can be achieved through several methods:

  • Starting from Amino Acids: A common approach involves using naturally occurring amino acids as starting materials, followed by protection and modification steps to introduce the aminooxy and methoxymethyl groups.
  • Reagents Utilized: Typical reagents may include protecting agents like phthaloyl or tert-butyl esters, along with reagents for amination and esterification.
  • Reaction Conditions: The synthesis usually requires careful control of reaction conditions such as temperature, solvent choice (e.g., methanol or ethyl acetate), and reaction time to achieve optimal yields.

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new drugs targeting specific biological pathways.
  • Organic Synthesis: In the formation of complex organic molecules through its reactive functional groups.
  • Bioconjugation: Due to its ability to form stable covalent bonds with biomolecules, it could be useful in creating bioconjugates for therapeutic or diagnostic purposes.

Interaction studies involving Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its potential as a therapeutic agent by determining how it interacts at the molecular level with targets involved in disease processes.

Several compounds share structural similarities with Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate, including:

  • Ethyl 2-amino-3-methylbutanoate: Lacks the aminooxy group but shares the core structure.
  • N-acetylcysteine: Contains a thiol group instead of an aminooxy group but is used for similar therapeutic purposes.
  • Aminooxyacetic acid: A direct analog with similar reactivity but differing functional groups.

Comparison Table

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-3-methylbutanoateBasic amine without aminooxyCommonly used as an intermediate in synthesis
N-acetylcysteineContains thiol groupAntioxidant properties; used in respiratory diseases
Aminooxyacetic acidContains an aminooxy groupKnown for its role in enzyme inhibition

Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate stands out due to its combination of both aminooxy and methoxymethyl functionalities, which may provide enhanced reactivity and specificity in biological applications compared to other similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

205.13140809 g/mol

Monoisotopic Mass

205.13140809 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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